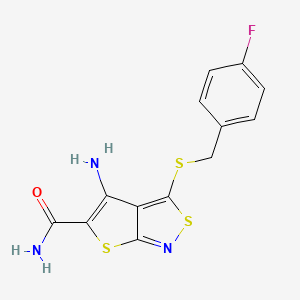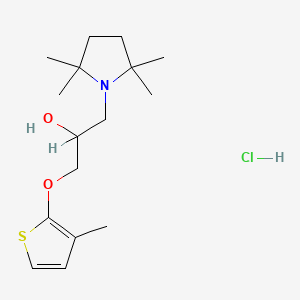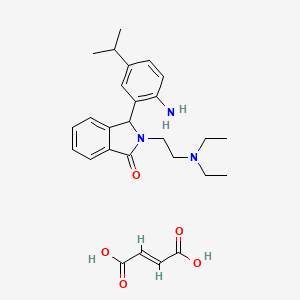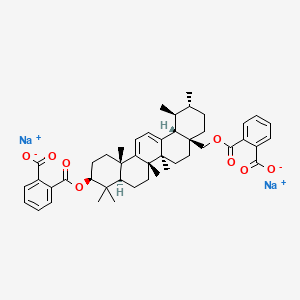
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including diene, diol, and carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- involves multiple steps. One effective method involves the use of glycyrrhetic acid as a starting material. The process includes treating the substrate with a molar excess of sodium borohydride (NaBH4) in tetrahydrofuran (THF) and water, followed by dehydration of the intermediate epimeric mixture using concentrated hydrochloric acid (HCl) in THF . Another method involves the sequential treatment of the starting material with di-isobutylaluminum hydride (DIBAH) in dichloromethane (CH2Cl2) and water to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent composition, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing their activity. This can lead to changes in gene expression, protein function, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3β-Hydroxy-18βH-Olean-9(11),12(13)-Dien-30-Oic Acid: This compound shares a similar structure and is used as a platform for synthesizing pharmacologically active compounds.
Karounidiol: Another similar compound with a diene structure, known for its biological activities.
Urs-12-en-3-ol, acetate, (3β)-: This compound has a similar ursane skeleton and is used in various chemical and biological studies.
Uniqueness
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound for further study and development .
Eigenschaften
CAS-Nummer |
146029-91-6 |
|---|---|
Molekularformel |
C46H54Na2O8 |
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
disodium;2-[[(1S,2R,4aS,6aR,6bS,8aR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-4a-yl]methoxycarbonyl]benzoate |
InChI |
InChI=1S/C46H56O8.2Na/c1-27-18-23-46(26-53-40(51)31-14-10-8-12-29(31)38(47)48)25-24-44(6)33(37(46)28(27)2)16-17-35-43(5)21-20-36(42(3,4)34(43)19-22-45(35,44)7)54-41(52)32-15-11-9-13-30(32)39(49)50;;/h8-17,27-28,34,36-37H,18-26H2,1-7H3,(H,47,48)(H,49,50);;/q;2*+1/p-2/t27-,28+,34+,36+,37+,43+,44-,45-,46-;;/m1../s1 |
InChI-Schlüssel |
GJARYLQSCIDVEF-PPHBCKGOSA-L |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)[C@@H]2[C@H]1C)C)COC(=O)C7=CC=CC=C7C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1C)C)COC(=O)C7=CC=CC=C7C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


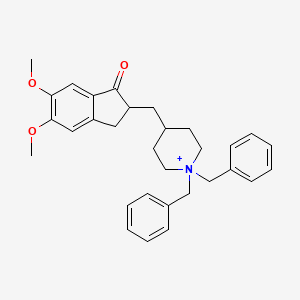

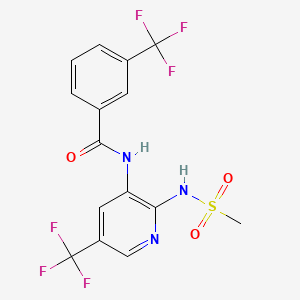
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

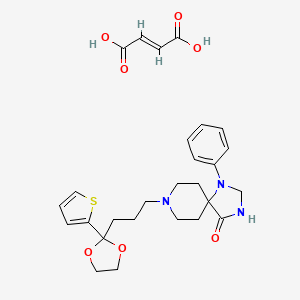

![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)

![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)

